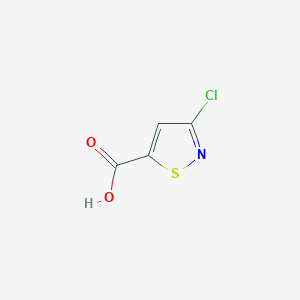

3-Chloroisothiazole-5-carboxylic acid

Description

Significance of Isothiazole (B42339) Heterocycles in Advanced Organic Synthesis

Isothiazoles are five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This ring system is a key "pharmacophore" found in a variety of biologically active molecules. Isothiazole derivatives have demonstrated a wide spectrum of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. semanticscholar.org Their ability to serve as bioisosteres for other functional groups allows for the fine-tuning of the physicochemical and pharmacological properties of drug candidates. In the realm of advanced organic synthesis, the isothiazole ring serves as a robust and versatile scaffold, amenable to a wide range of chemical transformations for the construction of complex target molecules.

Overview of Chlorinated Isothiazole Derivatives in Research

The presence of a chlorine atom on the isothiazole ring significantly influences the molecule's reactivity and biological profile. Halogen atoms, particularly chlorine, can modulate the electronic properties of the heterocyclic ring, enhancing its stability and influencing its interaction with biological targets. Research into chlorinated isothiazole derivatives has revealed their potential as potent enzyme inhibitors and as intermediates in the synthesis of agrochemicals and pharmaceuticals. semanticscholar.org The chlorine atom can act as a handle for further functionalization through various cross-coupling reactions, expanding the synthetic possibilities and allowing for the generation of diverse molecular libraries for screening purposes. The strategic placement of a chlorine atom, as in 3-Chloroisothiazole-5-carboxylic acid, provides a reactive site for nucleophilic substitution or metal-catalyzed coupling reactions, making it a valuable precursor in multi-step synthetic sequences.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-3-1-2(4(7)8)9-6-3/h1H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOIHYBOYDEPKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368382-15-3 | |

| Record name | 3-chloro-1,2-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 3 Chloroisothiazole 5 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a versatile functional group that can be converted into numerous other functionalities. These transformations are fundamental in organic synthesis for creating new chemical entities with modified properties.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and the use of excess alcohol can shift the equilibrium towards the formation of the ester. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Alternatively, esterification can be achieved under milder conditions using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP). organic-chemistry.org This method is particularly useful for sensitive substrates or sterically hindered alcohols. organic-chemistry.org For 3-Chloroisothiazole-5-carboxylic acid, these methods can be employed to produce a variety of alkyl or aryl esters.

Table 1: Examples of Esterification Reactions

| Reactant (Alcohol) | Catalyst/Reagent | Product |

|---|---|---|

| Methanol | H₂SO₄ (catalytic) | Methyl 3-chloroisothiazole-5-carboxylate |

| Ethanol | H₂SO₄ (catalytic) | Ethyl 3-chloroisothiazole-5-carboxylate |

| tert-Butanol | DCC, DMAP | tert-Butyl 3-chloroisothiazole-5-carboxylate |

The conversion of carboxylic acids into amides is a crucial transformation in the synthesis of biologically active molecules. Direct reaction of a carboxylic acid with an amine is generally difficult because the basic amine deprotonates the acidic carboxylic acid to form a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, heating is often required to dehydrate this salt and form the amide bond. libretexts.orgkhanacademy.orgyoutube.com

A more common and efficient approach involves the activation of the carboxylic acid. This can be done by converting the acid into a more reactive intermediate, such as an acyl chloride, which then readily reacts with an amine. nih.govlibretexts.org Alternatively, coupling reagents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct condensation of the carboxylic acid with an amine. libretexts.org Research on related structures, such as 5-chloro-3-methylisothiazole-4-carboxylic acid, has shown the successful synthesis of hydrazide derivatives, a specific type of amide, by reacting the corresponding acid hydrazide with various carbonyl compounds. nih.gov

Table 2: Reagents for Amide Formation

| Amine | Coupling Agent/Method | Product |

|---|---|---|

| Ammonia | Heat / DCC | 3-Chloroisothiazole-5-carboxamide |

| Aniline | Acyl Chloride Intermediate | N-phenyl-3-chloroisothiazole-5-carboxamide |

| Diethylamine | TiCl₄ | N,N-diethyl-3-chloroisothiazole-5-carboxamide nih.gov |

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates for the synthesis of esters, amides, and anhydrides. pressbooks.pubmsu.edu They are prepared by replacing the -OH group of the carboxylic acid with a halogen atom. Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (PCl₃), and phosphorus pentachloride (PCl₅). libretexts.orgpressbooks.publibretexts.org

The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. libretexts.orgyoutube.com This conversion is a key step, as the resulting 3-chloroisothiazole-5-carbonyl chloride would be a versatile precursor for various other derivatives. libretexts.orgopenstax.org Studies on the analogous 4,5-dichloroisothiazole-3-carboxylic acid have demonstrated its conversion to the corresponding acyl chloride as a standard procedure for synthesizing amides and esters. researchgate.net

Table 3: Common Reagents for Acyl Chloride Formation

| Reagent | Byproducts |

|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl |

Acid anhydrides can be prepared from carboxylic acids, though direct dehydration by heating two molecules of the acid is typically only practical for simple acids like acetic acid. libretexts.org A more general and widely used method involves the reaction of an acyl chloride with a carboxylate salt. libretexts.orgpressbooks.pubopenstax.org Therefore, this compound can be converted into its symmetric anhydride by first preparing the acyl chloride and then reacting it with the sodium salt of this compound. This method can also be used to prepare mixed anhydrides by reacting the acyl chloride with the salt of a different carboxylic acid. pressbooks.pub

The carboxylic acid group can be reduced to a primary alcohol or, with more difficulty, to an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are required to reduce carboxylic acids to primary alcohols. libretexts.orgmsu.edulibretexts.org Sodium borohydride (NaBH₄) is generally not strong enough for this transformation. libretexts.org The reduction with LiAlH₄ proceeds through a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an intermediate aldehyde which is immediately further reduced to the alcohol. libretexts.orglibretexts.org

Selective reduction of the carboxylic acid group in the related 4,5-dichloroisothiazole-3-carboxylic acid to the corresponding alcohol has been successfully achieved using borane (BH₃). researchgate.net This indicates that similar conditions could be applied to reduce this compound to (3-chloroisothiazol-5-yl)methanol. The reduction to an aldehyde is challenging because aldehydes are more easily reduced than carboxylic acids. However, it can be accomplished indirectly by first converting the carboxylic acid to a more reactive derivative like an acyl chloride and then using a milder, sterically hindered reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). msu.edulibretexts.org

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). The decarboxylation of simple aromatic carboxylic acids often requires harsh conditions, such as heating with soda lime (a mixture of NaOH and CaO). libretexts.org However, various catalytic methods have been developed for the decarboxylation of heteroaromatic carboxylic acids under milder conditions. organic-chemistry.org These methods may involve catalysts such as copper salts or silver carbonate in high-boiling point solvents like quinoline or DMSO, sometimes enhanced by microwave irradiation. google.comresearchgate.net A patented method describes the decarboxylation of heterocyclic carboxylic acids in an aprotic polar solvent like N,N-dimethylformamide with an organic acid catalyst. google.com Applying these conditions to this compound would likely result in the formation of 3-chloroisothiazole.

Reactions Involving the Isothiazole (B42339) Heterocyclic Ring System

Nucleophilic Substitution on the Isothiazole Ring (e.g., Chlorine Displacement)

Nucleophilic aromatic substitution (SNAr) on the isothiazole ring is a potential pathway for functionalization. The reactivity of haloisothiazoles in these reactions is dependent on the position of the halogen. Studies on related structures indicate that the C5 position of the isothiazole ring is generally more activated towards nucleophilic attack than the C3 position thieme-connect.com.

In di-substituted isothiazoles, this difference in reactivity allows for selective substitution. For instance, in the synthesis of 4,5-dichloro-1,2-thiazole-3-carboxamides, reaction conditions were carefully controlled to achieve amidation of the C3-carbonyl chloride without substitution of the "active chlorine atom in position 5" researchgate.net. This implies that the chlorine at C5 is more susceptible to displacement by nucleophiles. Consequently, for this compound, the displacement of the chlorine atom at the C3 position by a nucleophile is expected to be less facile than a similar displacement at C5 and would likely require more forcing reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated isothiazoles are excellent substrates for these transformations. The Suzuki-Miyaura coupling, in particular, has been studied on related dihalo-heterocyclic systems, revealing important regioselectivity.

For dihalogenated thiadiazoles, a close structural analog of isothiazoles, the reactivity of the halogen atoms is dependent on the reaction temperature. Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole with arylboronic acids at room temperature results in a monosubstitution reaction, selectively replacing the chlorine at the C5 position. Disubstitution, replacing both the C3 and C5 chlorines, is achieved at higher temperatures (refluxing toluene) nih.govresearchgate.net. This suggests a higher reactivity for the C5 position in cross-coupling reactions, a principle that can be extrapolated to this compound.

| Reactant | Coupling Partner | Catalyst/Base/Solvent | Temperature | Product | Reference |

| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ / Toluene/H₂O/MeOH | Room Temp. | 5-Aryl-3-chloro-1,2,4-thiadiazole | nih.govresearchgate.net |

| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ / Toluene/H₂O/MeOH | Reflux | 3,5-Diaryl-1,2,4-thiadiazole | nih.govresearchgate.net |

Another advanced strategy for modifying the isothiazole core is the decarboxylative cross-coupling reaction. This method utilizes the carboxylic acid group as a coupling handle, which is eliminated as carbon dioxide during the reaction researchgate.netresearchgate.netnih.gov. This approach provides an alternative route to functionalize the C5 position, forming new C-C or C-heteroatom bonds without relying on the reactivity of the C3-chloro substituent researchgate.netnih.gov.

Electrophilic Substitution on the Isothiazole Ring

The isothiazole ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen and sulfur atoms. This inherent electronic property deactivates the ring towards electrophilic aromatic substitution thieme-connect.com. The deactivation is further intensified in this compound by the presence of two strong electron-withdrawing groups: the chlorine atom at C3 and the carboxylic acid at C5.

In the related thiazole system, theoretical calculations and experimental results indicate that any electrophilic substitution preferentially occurs at the C5 position, which is the most electron-rich carbon in the ring pharmaguideline.comwikipedia.org. For this compound, the C5 position is already substituted. The only available position for substitution is C4. However, given the strong deactivation of the ring, electrophilic substitution at C4 is expected to be extremely challenging and require harsh reaction conditions. Research on the oxidative alkenylation (Heck reaction) of a substituted isothiazole at the C4 position showed that the reaction proceeded with low yields, underscoring the difficulty of functionalizing this position via electrophilic pathways thieme-connect.com.

Side-Chain Functionalization Adjacent to the Isothiazole Core

The carboxylic acid group at the C5 position is the primary site for side-chain functionalization. This group can undergo a variety of standard organic transformations to produce a range of derivatives, including esters, amides, and acyl chlorides nih.govthermofisher.commsu.edu. The conversion of the carboxylic acid to a more reactive acyl chloride is a common first step, which then facilitates reactions with various nucleophiles.

The synthesis of biologically active isothiazole derivatives often involves the modification of a carboxylic acid handle. For example, various amides and esters have been synthesized from isothiazole carboxylic acids for pharmacological studies nih.govmedwinpublishers.com. The general approach involves activating the carboxylic acid, often by converting it to an acyl chloride, followed by reaction with an appropriate amine or alcohol researchgate.net.

| Isothiazole Starting Material | Reagent(s) | Product Type | Reference |

| Isothiazolecarboxylic acid | 1. SOCl₂ or (COCl)₂ 2. Amine/Base | Carboxamide | researchgate.netresearchgate.net |

| Isothiazolecarboxylic acid | 1. SOCl₂ or (COCl)₂ 2. Alcohol/Base | Ester | nih.gov |

| 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid | Various amines and alcohols (via acid chloride) | Amide and Ester Derivatives | nih.gov |

Mechanistic Studies of Key Organic Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for predicting its reactivity and designing synthetic routes.

Nucleophilic Acyl Substitution Mechanisms

The derivatization of the C5-carboxylic acid group proceeds via the nucleophilic acyl substitution mechanism pressbooks.pubuomustansiriyah.edu.iq. This is a two-step process known as the addition-elimination mechanism pressbooks.pubopenochem.org.

Nucleophilic Addition: The reaction begins with the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl group. This breaks the C=O pi bond and forms a negatively charged, sp³-hybridized tetrahedral intermediate pressbooks.pubuomustansiriyah.edu.iq.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed by the elimination of a leaving group. In a carboxylic acid, the leaving group is a hydroxide (B78521) ion (-OH), which is a poor leaving group.

Due to the poor leaving group nature of -OH, direct nucleophilic acyl substitution on a carboxylic acid is generally inefficient. The reaction is often difficult because basic nucleophiles (like amines) will first deprotonate the acidic carboxylic acid to form a highly unreactive carboxylate salt libretexts.org.

To facilitate the reaction, the carboxylic acid is typically "activated" in one of two ways:

Conversion to a more reactive derivative: The carboxylic acid can be converted into an acyl chloride by reacting it with an agent like thionyl chloride (SOCl₂). In this reaction, the -OH group is transformed into an acyl chlorosulfite, which is an excellent leaving group. The chloride ion generated in the process then acts as the nucleophile to form the highly reactive acyl chloride libretexts.org. The acyl chloride can then readily react with a wide range of nucleophiles.

Use of a coupling agent: Reagents such as dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid in situ. DCC makes the hydroxyl group a good leaving group, allowing it to be displaced by a nucleophile, such as an amine, to form an amide libretexts.org.

The reaction can also be catalyzed by acid. Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by even weak nucleophiles openochem.orglibretexts.org.

Reduction Reaction Mechanisms

The carboxylic acid functionality of this compound is susceptible to reduction by strong reducing agents, a reaction that typically converts the carboxylic acid to a primary alcohol. The isothiazole ring itself is generally stable to these conditions.

The reduction of carboxylic acids is a fundamental transformation in organic synthesis. While specific studies on the reduction of this compound are not extensively documented in publicly available literature, the mechanism can be understood through the well-established principles of carboxylic acid reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose.

The reaction mechanism with LiAlH₄ proceeds through a multi-step process:

Deprotonation: The acidic proton of the carboxylic acid group reacts with the hydride, which acts as a base, to form a lithium carboxylate salt and hydrogen gas.

Nucleophilic Acyl Substitution: A hydride ion from another LiAlH₄ molecule then attacks the carbonyl carbon of the carboxylate. This is followed by the elimination of an aluminate salt, which is a good leaving group, to form an intermediate aldehyde.

Further Reduction: The aldehyde formed is more reactive than the starting carboxylic acid and is immediately reduced by another hydride ion in a nucleophilic addition reaction to the carbonyl group.

Protonation: An aqueous workup step then protonates the resulting alkoxide to yield the primary alcohol, (3-chloroisothiazol-5-yl)methanol.

It is important to note that the aldehyde intermediate in this reaction is highly reactive and cannot be isolated.

An alternative, though less common, method for the reduction of carboxylic acids is through catalytic hydrogenation. This typically requires harsh reaction conditions, including high pressures and temperatures, and specialized catalysts. The mechanism for catalytic hydrogenation of carboxylic acids can vary depending on the catalyst and conditions but generally involves the adsorption of the carboxylic acid onto the catalyst surface, followed by a series of hydrogenation steps.

Table 1: General Conditions for Carboxylic Acid Reduction

| Reducing Agent | Typical Solvent | Temperature | Workup | Product |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | Room Temperature | Aqueous acid | Primary Alcohol |

| Borane (BH₃) | THF | Room Temperature | Aqueous | Primary Alcohol |

| Catalytic Hydrogenation (e.g., Ru/C) | Various | High Temp/Pressure | Filtration | Primary Alcohol |

Isothiazole Ring Transformation Mechanisms

The isothiazole ring is a relatively stable aromatic heterocycle. However, under certain conditions, it can undergo transformations, including ring-opening and rearrangement reactions. The presence of a chlorine atom at the C3 position and a carboxylic acid at the C5 position can influence the reactivity of the ring.

Information specifically detailing the ring transformation mechanisms of this compound is limited. However, general principles of isothiazole chemistry suggest potential pathways for its transformation.

Reductive Cleavage: While the isothiazole ring is generally resistant to catalytic hydrogenolysis, reductive cleavage of the N-S bond can occur under specific and often harsh conditions. For instance, treatment with powerful reducing agents or certain metals might lead to ring opening. The isothiazole nucleus is notably stable to chemical attack by many reducing agents. However, activation of the ring, for example, by N-alkylation to form an isothiazolium salt, renders it more susceptible to cleavage by complex metal hydrides, leading to the formation of β-enaminothioketones. tandfonline.com

Transformation into Other Heterocycles: Isothiazoles can serve as precursors for the synthesis of other heterocyclic systems. medwinpublishers.com These transformations often involve ring-opening followed by recyclization with a different reagent. For example, isoxazoles can be converted to isothiazoles by reaction with phosphorus pentasulfide, suggesting that the reverse transformation might be possible under specific conditions. medwinpublishers.com A notable transformation is the conversion of isothiazoles into pyrazoles, which involves a conceptual "swap" of the sulfur atom with a nitrogen atom. researchgate.net

The specific mechanisms for these transformations are highly dependent on the reagents and reaction conditions. For this compound, the electron-withdrawing nature of the chlorine and carboxylic acid groups would influence the electron density of the isothiazole ring and, consequently, its susceptibility to nucleophilic or electrophilic attack, which are often the initial steps in ring transformation reactions.

Table 2: Potential Isothiazole Ring Transformations

| Reaction Type | Reagents/Conditions | Potential Product Type |

| Reductive Cleavage (of activated isothiazoles) | Complex metal hydrides (e.g., NaBH₄) on isothiazolium salts | β-enaminothioketones |

| Transformation to Pyrazoles | Multi-step synthesis involving ring opening and recyclization with a nitrogen source | Substituted pyrazoles |

| Recyclization | Reaction with reagents providing different heteroatoms | Other five-membered heterocycles |

Spectroscopic and Structural Elucidation of 3 Chloroisothiazole 5 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-Chloroisothiazole-5-carboxylic acid, ¹H and ¹³C NMR spectra would provide definitive evidence for its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. A key feature would be a singlet in the downfield region, typically between 10-13 ppm, corresponding to the acidic proton of the carboxylic acid group. bldpharm.com This chemical shift is characteristically broad and its position can be influenced by solvent and concentration due to hydrogen bonding. bldpharm.com The isothiazole (B42339) ring itself possesses one proton at the 4-position. This proton would likely appear as a singlet in the aromatic region of the spectrum. The exact chemical shift would be influenced by the electron-withdrawing effects of the adjacent chloro and carboxylic acid groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, four distinct signals would be anticipated. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 160-180 ppm. ekb.eg The three carbon atoms of the isothiazole ring would also exhibit characteristic chemical shifts. The carbon atom bonded to the chlorine (C3) and the carbon atom bonded to the carboxylic acid group (C5) would be significantly deshielded, appearing at lower field. The C4 carbon would likely appear at a more upfield position. For comparison, in the related compound 3-bromo-4-phenylisothiazole-5-carboxylic acid, the carbonyl carbon resonates at 163.1 ppm. mdpi.com

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity of atoms. While the simple structure of the parent compound might not necessitate extensive 2D NMR analysis, for more complex derivatives, these techniques are invaluable. For instance, in derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide, ¹H-¹³C NMR correlations were used to confirm the presence of isomers.

Expected ¹³C NMR Chemical Shift Ranges for this compound:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 160 - 180 |

| Isothiazole C3-Cl | Downfield |

| Isothiazole C4-H | Upfield relative to C3 and C5 |

| Isothiazole C5-COOH | Downfield |

Mass Spectrometry (MS and MS/MS Fragmentation Pattern Analysis)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed, with an (M+2)+ peak approximately one-third the intensity of the M+ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

MS/MS Fragmentation Pattern Analysis: Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da) or the entire carboxylic acid moiety (COOH, 45 Da). Other likely fragmentations would involve the cleavage of the isothiazole ring. In the analysis of a similar compound, 3-bromo-4-phenylisothiazole-5-carboxylic acid, the mass spectrum revealed a molecular ion peak and an isotope peak confirming the presence of bromine. mdpi.com

Predicted Fragmentation of this compound:

| Fragment Ion | Description |

| [M-COOH]⁺ | Loss of the carboxylic acid group |

| [M-Cl]⁺ | Loss of the chlorine atom |

| Further ring fragmentation | Cleavage of the isothiazole ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. spectrabase.com A strong, sharp absorption band corresponding to the C=O stretching vibration of the carbonyl group in the carboxylic acid would typically appear between 1700-1725 cm⁻¹. bldpharm.com The spectrum would also exhibit absorption bands characteristic of the C=N and C-S stretching vibrations within the isothiazole ring. For the related 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives, the C=O carbonyl bond absorption was observed in the range of 1643–1668 cm⁻¹. nih.gov

Characteristic IR Absorption Bands for this compound:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=N (Isothiazole) | ~1600 | Medium |

| C-Cl | ~700-800 | Medium to Strong |

| C-S (Isothiazole) | ~600-700 | Weak to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores (the parts of a molecule that absorb light). The isothiazole ring in this compound is a chromophore.

The UV-Vis spectrum of this compound is expected to show absorption maxima in the UV region. The exact position of the absorption bands (λmax) would be influenced by the electronic nature of the substituents on the isothiazole ring. For comparison, 3-bromo-4-phenylisothiazole-5-carboxylic acid in dichloromethane exhibits a λmax at 298 nm, and 3-bromoisothiazole-5-carboxylic acid shows a λmax at 284 nm, supporting the presence of the intact isothiazole ring. mdpi.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula to confirm its empirical formula. For this compound (C₄H₂ClNO₂S), the theoretical elemental composition would be calculated and compared against experimental results to verify the purity and identity of the synthesized compound. Elemental analysis has been used to confirm the molecular formula of related compounds such as 3-bromo-4-phenylisothiazole-5-carboxylic acid. mdpi.com

Theoretical Elemental Composition of C₄H₂ClNO₂S:

| Element | Percentage (%) |

| Carbon (C) | 27.06 |

| Hydrogen (H) | 1.14 |

| Chlorine (Cl) | 19.96 |

| Nitrogen (N) | 7.89 |

| Oxygen (O) | 18.01 |

| Sulfur (S) | 18.06 |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (such as formic acid or acetic acid in water) and an organic solvent (like acetonitrile or methanol). The retention time of the compound would be a characteristic parameter for its identification and the peak area would be proportional to its concentration, allowing for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of a carboxylic acid like this compound, derivatization is often necessary to increase its volatility. The derivatized compound can then be separated by GC and identified by its mass spectrum.

Theoretical and Computational Studies of 3 Chloroisothiazole 5 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 3-chloroisothiazole-5-carboxylic acid, these studies would provide critical insights into its stability, reactivity, and electronic characteristics.

Electronic Structure Analysis (e.g., Molecular Orbital Theory, Density Functional Theory)

A thorough analysis of the electronic structure of this compound would typically employ methods like Density Functional Theory (DFT) and Molecular Orbital (MO) theory. DFT calculations, using functionals such as B3LYP with a suitable basis set (e.g., 6-311++G**), would be used to determine the optimized molecular geometry, electron density distribution, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution of electron density and the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting how the molecule interacts with other chemical species. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive.

Note: The table above is illustrative. Specific values for this compound are not available in published literature.

Reactivity Predictions (e.g., Electrophilicity, Nucleophilicity, pKa)

Based on the electronic structure data from quantum chemical calculations, various reactivity descriptors could be calculated. Global reactivity descriptors like chemical hardness, softness, and global electrophilicity index would provide a quantitative measure of the molecule's stability and reactivity.

Local reactivity, predicted using methods like Fukui functions or analysis of the MEP, would identify the specific atoms most susceptible to electrophilic or nucleophilic attack. For this compound, this would clarify the reactivity of the isothiazole (B42339) ring, the carboxylic acid group, and the influence of the chlorine substituent.

Furthermore, computational methods can provide an accurate prediction of the acid dissociation constant (pKa) of the carboxylic acid group. This is a critical parameter for understanding the molecule's behavior in different chemical and biological environments. However, no specific computational studies predicting the pKa of this compound have been published.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior and structure of molecules, including their preferred shapes and the mechanisms of their reactions.

Conformational Analysis

A conformational analysis of this compound would involve exploring the potential energy surface to identify the most stable three-dimensional arrangements of the molecule. The primary focus would be on the rotation around the single bond connecting the carboxylic acid group to the isothiazole ring. By calculating the energy at different dihedral angles, a potential energy scan can identify the global minimum energy conformer and any other low-energy, stable conformers. This information is vital for understanding how the molecule might bind to a biological target or a catalyst. No specific conformational analysis studies for this compound are currently published.

Reaction Pathway Modeling

Modeling reaction pathways involves mapping the energetic changes that occur as reactants are converted into products. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules. By locating the transition state structures and calculating the activation energies, computational chemists can elucidate reaction mechanisms and predict reaction rates. Such studies are valuable for optimizing synthetic routes or understanding metabolic pathways. To date, there is no published research on the reaction pathway modeling of this compound.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. While QSPR studies have been conducted on various classes of isothiazole and thiazole derivatives to predict properties like chromatographic retention, toxicity, or biological activity, no specific QSPR models focusing on or including this compound have been reported in the scientific literature. nih.gov

To perform a QSPR study, a dataset of related compounds with known property values would be required. A wide range of molecular descriptors (e.g., topological, electronic, geometric) would be calculated for each compound, including this compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to develop a predictive model.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

Applications of 3 Chloroisothiazole 5 Carboxylic Acid As a Synthetic Intermediate and Building Block

Role in the Synthesis of Diverse Substituted Isothiazoles

The functional groups of 3-Chloroisothiazole-5-carboxylic acid allow for sequential or selective modifications to produce a range of substituted isothiazoles.

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can be converted into a variety of other functional groups. For instance, it can be transformed into esters, amides, or acid chlorides. The synthesis of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives highlights how the carboxylic acid function on a similar isothiazole (B42339) ring can be used to build more complex molecules with potential biological activity. For example, reaction with thionyl chloride would convert the carboxylic acid to an acid chloride, which is a highly reactive intermediate for acylation reactions.

Reactions involving the Chlorine Atom: The chlorine atom on the isothiazole ring can potentially be displaced via nucleophilic aromatic substitution reactions. The reactivity of chloro-substituted isothiazoles allows them to serve as building blocks for more complex compounds. This allows for the introduction of various substituents such as amino, alkoxy, or thio-groups at the C3 position. The study of related compounds like 4,5-dichloroisothiazole-3-carboxylic acid shows that the chlorine atom at the 5-position can undergo nucleophilic substitution with amines.

Table 1: Potential Transformations of this compound

| Starting Material | Reagent/Condition | Potential Product | Functional Group Transformation |

|---|---|---|---|

| This compound | Thionyl Chloride (SOCl₂) | 3-Chloroisothiazole-5-carbonyl chloride | Carboxylic Acid → Acid Chloride |

| This compound | Alcohol (R-OH), Acid Catalyst | 3-Chloroisothiazole-5-carboxylate ester | Carboxylic Acid → Ester |

| 3-Chloroisothiazole-5-carbonyl chloride | Amine (R-NH₂) | N-substituted-3-chloroisothiazole-5-carboxamide | Acid Chloride → Amide |

Precursor for Complex Heterocyclic Systems

The isothiazole ring can serve as a foundational structure for the synthesis of more complex, fused heterocyclic systems. While specific examples starting from this compound are not prominent in the literature, the general reactivity of the isothiazole ring is well-documented. The functional handles on this molecule could be used to build adjacent rings, leading to bicyclic or polycyclic heteroaromatic compounds with potential applications in pharmaceuticals or materials science.

Utility in the Development of Chemical Libraries for Research Purposes

Chemical libraries are extensive collections of diverse small molecules used in high-throughput screening for drug discovery and other research. Compounds like this compound are valuable starting points for creating such libraries due to their dual functionality.

The ability to perform distinct chemical reactions at either the C3 (chlorine) or C5 (carboxylic acid) position allows for the generation of a large number of derivatives from a single core structure. This "divergent synthesis" approach is highly efficient for populating chemical libraries. For example, the carboxylic acid could be reacted with a set of 100 different amines to create a library of amides. Subsequently, the chlorine atom on each of these amides could be reacted with a set of 10 different nucleophiles, theoretically generating 1,000 distinct compounds for screening purposes. The isothiazole core is found in various biologically active compounds, making its derivatives attractive for inclusion in libraries aimed at discovering new therapeutic agents.

Q & A

Q. What are the key structural features of 3-Chloroisothiazole-5-carboxylic acid, and how do they influence its reactivity in synthetic chemistry?

The compound features a five-membered isothiazole ring containing one sulfur and one nitrogen atom, substituted with a chlorine atom at position 3 and a carboxylic acid group at position 5. The chlorine atom acts as an electron-withdrawing group, polarizing the ring and directing electrophilic substitutions to specific positions. The carboxylic acid enables derivatization (e.g., esterification, amidation) for downstream applications. This dual functionality makes it a versatile intermediate in heterocyclic chemistry .

Q. What are the common synthetic routes for preparing this compound, and what are the critical parameters affecting yield and purity?

A typical route involves cyclization of thioamide precursors with chlorinating agents. For example, reacting 3-amino-5-carboxyisothiazole with phosphorus oxychloride (POCl₃) under controlled temperatures (60–80°C) can yield the chlorinated product. Critical parameters include:

- Reaction time: Prolonged heating may lead to decomposition.

- Solvent choice: Anhydrous conditions (e.g., dichloromethane) prevent hydrolysis of intermediates.

- Stoichiometry: Excess POCl₃ ensures complete chlorination .

Advanced Research Questions

Q. How can researchers optimize the regioselective introduction of substituents on the isothiazole ring during the synthesis of derivatives?

Regioselectivity is influenced by the electronic effects of the chlorine and carboxylic acid groups. For example:

- The chlorine atom deactivates the ring, favoring nucleophilic aromatic substitution at the less hindered position 4.

- Transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl groups at position 4 using palladium catalysts and carefully designed ligands to mitigate steric hindrance from the carboxylic acid .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound, especially in the presence of isomeric byproducts?

- NMR Spectroscopy : ¹H and ¹³C NMR can distinguish isomers via unique coupling patterns (e.g., J values for adjacent protons on the heterocycle).

- HPLC-MS : Reverse-phase chromatography with UV detection at 254 nm resolves isomers, while high-resolution mass spectrometry confirms molecular ions.

- X-ray Crystallography : Provides unambiguous structural confirmation but requires high-purity crystals .

Q. How does the electronic effect of the chlorine substituent influence reactivity in cross-coupling reactions compared to non-chlorinated analogs?

The chlorine atom increases the electrophilicity of the isothiazole ring, enhancing oxidative addition in palladium-catalyzed reactions. For instance, in Buchwald-Hartwig aminations, the chlorine directs coupling to position 4, whereas non-chlorinated analogs show lower regioselectivity. However, the electron-withdrawing effect may also slow down certain nucleophilic substitutions unless activating groups (e.g., methoxy) are introduced .

Q. What strategies can resolve contradictions in reported biological activity data for derivatives across studies?

- Standardized Assay Conditions : Control variables such as solvent (DMSO concentration), cell lines, and incubation time.

- Purity Validation : Use HPLC to confirm >95% purity, as trace isomers or byproducts may skew results.

- Meta-Analysis : Cross-reference data with structural analogs (e.g., 3-methylisothiazole-5-carboxylic acid) to identify trends in activity-structure relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.